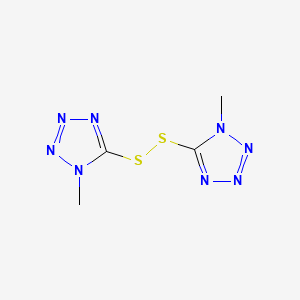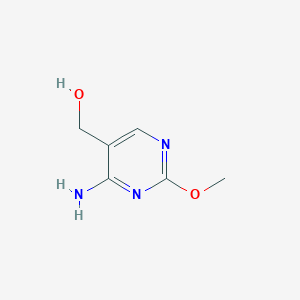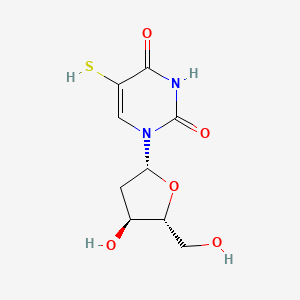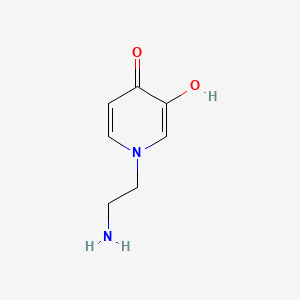![molecular formula C18H24N4O7S B1211773 N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide CAS No. 55101-26-3](/img/structure/B1211773.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a glucopyranosyl group attached to the nitrogen atom of sulfamethazine, a well-known sulfonamide antibiotic. The incorporation of the glucopyranosyl moiety is intended to enhance the solubility and bioavailability of the parent compound, thereby improving its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide typically involves the glycosylation of sulfamethazine with a suitable glucopyranosyl donor. One common method is the use of glucopyranosyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups to prevent side reactions and the employment of high-performance liquid chromatography (HPLC) for purification are common practices in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the effects of glucopyranosyl substitution on the chemical properties of sulfonamides.
Biology: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its use as a prodrug for sulfamethazine, aiming to improve its pharmacokinetic profile and reduce side effects.
Industry: It is utilized in the development of new formulations and drug delivery systems to enhance the solubility and bioavailability of sulfonamide antibiotics.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. The glucopyranosyl moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: The parent compound, known for its antibacterial properties.
Sulfadiazine: Another sulfonamide antibiotic with similar applications.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide stands out due to the presence of the glucopyranosyl group, which significantly enhances its solubility and bioavailability compared to its parent compound, sulfamethazine. This modification potentially reduces the dosage required and minimizes side effects, making it a promising candidate for further development in antimicrobial therapy.
Properties
CAS No. |
55101-26-3 |
|---|---|
Molecular Formula |
C18H24N4O7S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O7S/c1-9-7-10(2)20-18(19-9)22-30(27,28)12-5-3-11(4-6-12)21-17-16(26)15(25)14(24)13(8-23)29-17/h3-7,13-17,21,23-26H,8H2,1-2H3,(H,19,20,22)/t13-,14-,15+,16-,17-/m1/s1 |
InChI Key |
UZUWIBWKPPMOMV-NQNKBUKLSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)C |
Synonyms |
N(4)-glucopyranosylsulfamethazine N(4)-glucopyranosylsulfamethazine, (alpha-D)-isomer N(4)-GPSM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


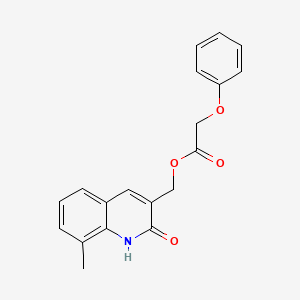
![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B1211700.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
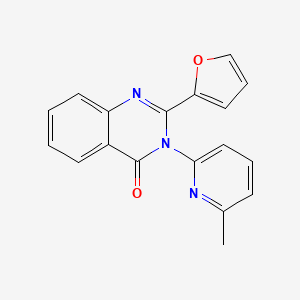
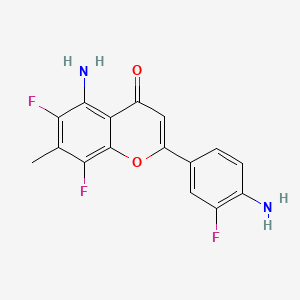
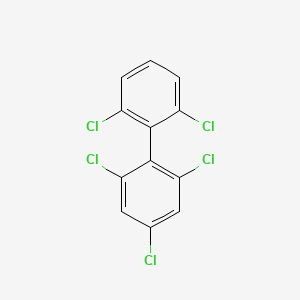
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
